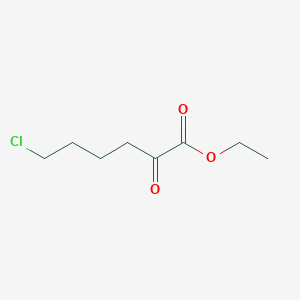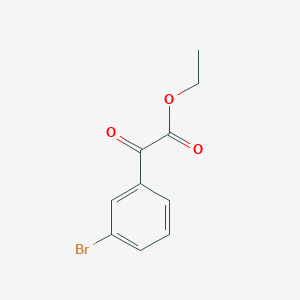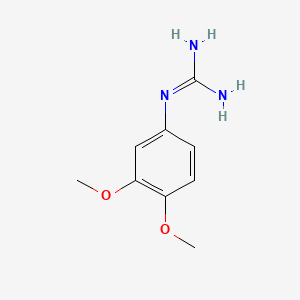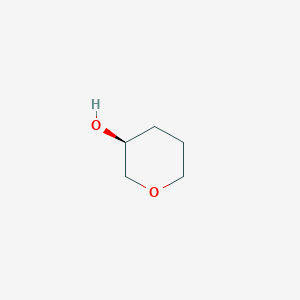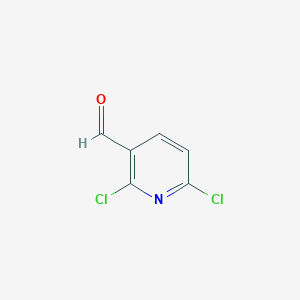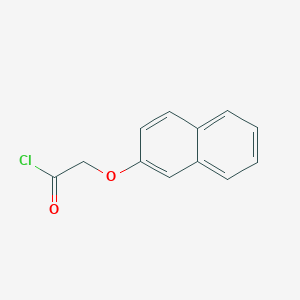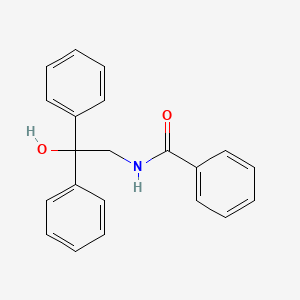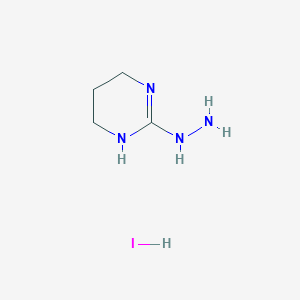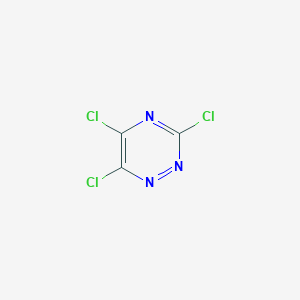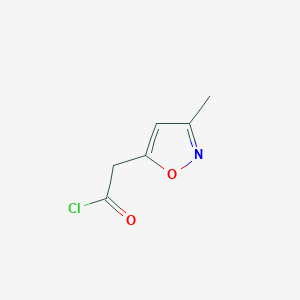
2-(3-甲基异恶唑-5-基)乙酰氯
描述
2-(3-Methylisoxazol-5-yl)acetyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
科学研究应用
2-(3-Methylisoxazol-5-yl)acetyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
Mode of Action
Isoxazole derivatives have been shown to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Isoxazole derivatives are known to impact a wide range of biological activities and therapeutic potential .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
生化分析
Biochemical Properties
2-(3-Methylisoxazol-5-yl)acetyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in the inflammatory response . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a reduction in the production of pro-inflammatory mediators.
Cellular Effects
The effects of 2-(3-Methylisoxazol-5-yl)acetyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby altering the production of cytokines and other signaling molecules . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3-Methylisoxazol-5-yl)acetyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through the formation of covalent bonds with active site residues or through non-covalent interactions that block substrate access . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methylisoxazol-5-yl)acetyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(3-Methylisoxazol-5-yl)acetyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-(3-Methylisoxazol-5-yl)acetyl chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(3-Methylisoxazol-5-yl)acetyl chloride within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 2-(3-Methylisoxazol-5-yl)acetyl chloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride typically involves the chlorination of 2-(3-Methylisoxazol-5-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylisoxazol-5-yl)acetyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
2-(3-Methylisoxazol-5-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-Methylisoxazol-5-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Oxalyl Chloride ((COCl)₂): Another chlorinating agent.
Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2-(3-Methylisoxazol-5-yl)acetic Acid: Formed from hydrolysis.
相似化合物的比较
Similar Compounds
2-(3-Methylisoxazol-5-yl)acetic Acid: The parent compound from which 2-(3-Methylisoxazol-5-yl)acetyl chloride is derived.
3-Methylisoxazole: A simpler isoxazole derivative with similar structural features.
5-Methylisoxazole-3-carboxylic Acid: Another isoxazole derivative with different functional groups.
Uniqueness
2-(3-Methylisoxazol-5-yl)acetyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through substitution and condensation reactions sets it apart from other isoxazole derivatives. Additionally, its applications in medicinal chemistry and material science highlight its versatility and importance in research.
属性
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDSGBALFYMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

